molecular formula C11H9BrO2 B12112575 3-Bromo-4,7-dimethylcoumarin

3-Bromo-4,7-dimethylcoumarin

Cat. No.: B12112575
M. Wt: 253.09 g/mol
InChI Key: WJXRCTBLLJFVNM-UHFFFAOYSA-N
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Description

3-Bromo-4,7-dimethylcoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are benzopyrone derivatives and are widely found in nature, particularly in green plants, fungi, and bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,7-dimethylcoumarin typically involves the bromination of 4,7-dimethylcoumarin. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as ultrasound irradiation, has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,7-dimethylcoumarin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The coumarin core can undergo oxidation to form quinones or reduction to form dihydrocoumarins.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, amines, or thiols in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted coumarins with different functional groups.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydrocoumarins and related compounds

Scientific Research Applications

3-Bromo-4,7-dimethylcoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4,7-dimethylcoumarin involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.

    Pathways: The compound can modulate oxidative stress pathways, inhibit microbial growth, and interfere with cell proliferation mechanisms. .

Comparison with Similar Compounds

  • 3-Bromo-4-methylcoumarin
  • 4,7-Dimethylcoumarin
  • 6-Bromo-4,7-dimethylcoumarin

Comparison: 3-Bromo-4,7-dimethylcoumarin is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and biological activities. Compared to its analogs, it exhibits enhanced lipophilicity, making it more effective in certain applications, such as drug delivery and sensor development .

Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

3-bromo-4,7-dimethylchromen-2-one

InChI

InChI=1S/C11H9BrO2/c1-6-3-4-8-7(2)10(12)11(13)14-9(8)5-6/h3-5H,1-2H3

InChI Key

WJXRCTBLLJFVNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C

Origin of Product

United States

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